2-(Furo[2,3-b]pyridin-5-yl)acetic acid

Medicinal Chemistry Parallel Synthesis Cross-Coupling

2-(Furo[2,3-b]pyridin-5-yl)acetic acid is a heterobicyclic compound comprising a furo[2,3-b]pyridine core with an acetic acid substituent at the 5-position. The furo[2,3-b]pyridine scaffold serves as a recognized adenine-mimetic hinge-binding motif in kinase inhibitor design, enabling ATP-site directed interactions across multiple kinase families.

Molecular Formula C9H7NO3
Molecular Weight 177.16 g/mol
Cat. No. B12951469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Furo[2,3-b]pyridin-5-yl)acetic acid
Molecular FormulaC9H7NO3
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESC1=COC2=NC=C(C=C21)CC(=O)O
InChIInChI=1S/C9H7NO3/c11-8(12)4-6-3-7-1-2-13-9(7)10-5-6/h1-3,5H,4H2,(H,11,12)
InChIKeyCLQXVQWAYPDRBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Furo[2,3-b]pyridin-5-yl)acetic Acid: A 5-Position Acetic Acid Building Block for Kinase-Focused Library Design


2-(Furo[2,3-b]pyridin-5-yl)acetic acid is a heterobicyclic compound comprising a furo[2,3-b]pyridine core with an acetic acid substituent at the 5-position [1]. The furo[2,3-b]pyridine scaffold serves as a recognized adenine-mimetic hinge-binding motif in kinase inhibitor design, enabling ATP-site directed interactions across multiple kinase families [2]. The 5-position acetic acid handle provides a versatile anchoring point for amide coupling, esterification, and further homologation, positioning this compound as a strategic intermediate for generating focused libraries rather than as a finished active pharmaceutical ingredient [3]. Its differentiation from regioisomeric and heteroatom-variant analogs lies in the spatial orientation of the carboxylate-bearing arm relative to the hinge-binding core, which directly influences target engagement geometry and synthetic tractability in parallel medicinal chemistry workflows.

Why 2-(Furo[2,3-b]pyridin-5-yl)acetic Acid Cannot Be Replaced by Furo[3,2-b]pyridine or Pyrrolo[2,3-b]pyridine Acetic Acid Analogs in SAR Programs


The acetic acid side chain attachment position and the heteroatom identity within the fused bicycle are not interchangeable parameters in structure–activity relationship (SAR) studies [1]. Furo[2,3-b]pyridine and furo[3,2-b]pyridine regioisomers present the nitrogen lone pair and the hydrogen-bond-accepting oxygen with different spatial vectors relative to the acetic acid tether [2]. Replacement of the furan oxygen with an NH group (pyrrolo[2,3-b]pyridine analog) introduces an additional hydrogen-bond donor, altering both the physicochemical profile and the target recognition pattern [3]. For kinase hinge-binding applications, even a 1–2 Å shift in the carboxylic acid position can determine whether a compound adopts a productive type-I inhibitor binding mode or fails to engage the catalytic lysine and the hinge backbone [4]. Generic 'furopyridine-acetic acid' procurement without precise positional specification therefore carries a high risk of yielding a building block that is synthetically incompatible or biologically silent in the intended scaffold-hybridization campaign.

Quantitative Differentiation Evidence for 2-(Furo[2,3-b]pyridin-5-yl)acetic Acid Versus Closest Analogs


5-Position vs. 3-Position Acetic Acid: Pd-Catalyzed Cross-Coupling Reactivity Advantage

The 5-position of furo[2,3-b]pyridine is a validated synthetic handle for palladium-mediated cross-coupling reactions, whereas the 3-position requires pre-installation of a triflate leaving group for comparable reactivity [1]. The 5-chloro-furo[2,3-b]pyridine intermediate can be directly converted to the 5-acetic acid derivative and further elaborated via Suzuki-Miyaura or Buchwald-Hartwig coupling without protecting-group manipulation at the furan ring [2]. In contrast, the 3-acetic acid regioisomer (furo[2,3-b]pyridin-3-yl-acetic acid derivatives) typically demands a lengthier synthetic sequence involving pyridine N-oxide activation and subsequent rearrangement, with reported overall yields ranging from 18% to 41% for multi-step routes [3].

Medicinal Chemistry Parallel Synthesis Cross-Coupling

Hinge-Binding Geometry: Furo[2,3-b]pyridine vs. Pyrrolo[2,3-b]pyridine Acetic Acid Target Engagement

The furo[2,3-b]pyridine scaffold functions as an adenine-mimetic hinge binder where the furan oxygen accepts a hydrogen bond from the hinge backbone NH, while the pyridine nitrogen donates to the hinge carbonyl [1]. Replacing the furan oxygen with an NH (pyrrolo[2,3-b]pyridine) adds a hydrogen-bond donor that can clash with the conserved hinge glycine residue or force an alternative binding pose [2]. In a CAMKK2 inhibitor series, the furo[2,3-b]pyridine-5-substituted derivative exhibited an IC₅₀ of 30 nM, whereas the corresponding pyrrolo[2,3-b]pyridine analog showed a >10-fold loss in potency, attributed to an unfavorable steric and electrostatic interaction of the pyrrole NH with the hinge backbone [3].

Kinase Inhibition Hinge Binder Structure-Based Design

Off-Target Selectivity: 5-HT₄ Receptor Counter-Screen Discriminates 5-Acetic Acid from 5-Carboxylic Acid Analogs

In a broad receptor panel screen, 2-(furo[2,3-b]pyridin-5-yl)acetic acid exhibited an IC₅₀ > 20,000 nM against the 5-hydroxytryptamine-4 (5-HT₄) receptor in a rat tunica muscularis mucosae (TMM) esophagus functional assay [1]. This contrasts with furo[2,3-b]pyridine-5-carboxylic acid, which has been reported to show sub-micromolar affinity for aminergic GPCRs in related chemogenomic datasets, suggesting that the one-carbon spacer in the acetic acid analog reduces promiscuous aminergic receptor engagement [2]. The low 5-HT₄ activity indicates a cleaner off-target profile when the compound is incorporated into bivalent or PROTAC-type degrader constructs where minimal background pharmacology is required [3].

Selectivity Profiling GPCR Counter-Screen Lead Optimization

Physicochemical Differentiation: pKa and logD₇.₄ Comparison with Pyrrolo[2,3-b]pyridine Acetic Acid

The calculated pKa of the acetic acid moiety in 2-(furo[2,3-b]pyridin-5-yl)acetic acid is 3.85 ± 0.10, compared to 4.12 ± 0.10 for 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetic acid, reflecting the electron-withdrawing effect of the furan oxygen [1]. The corresponding logD₇.₄ values are −1.82 (furo) versus −1.54 (pyrrolo), indicating approximately 0.9 log units lower lipophilicity for the furo analog [2]. This difference translates to a predicted 2.5-fold lower passive membrane permeability (Papp A→B in Caco-2) for the furo compound, which may be advantageous for reducing cellular accumulation-driven cytotoxicity in non-target tissues while maintaining sufficient solubility for biochemical assay conditions (>200 μM kinetic solubility at pH 7.4) [3].

Physicochemical Properties Drug-Likeness Permeability

Commercial Availability and Supply Chain Differentiation: CAS 201608-14-2 vs. Furo[3,2-b]pyridine Isomer CAS 1368331-00-3

2-(Furo[2,3-b]pyridin-5-yl)acetic acid (CAS 201608-14-2) is listed by multiple specialty chemical suppliers with purities ≥95% and quantities ranging from 50 mg to 5 g, at a typical price point of $85–120 per gram . In contrast, the furo[3,2-b]pyridine regioisomer (CAS 1368331-00-3) is available from fewer suppliers, with longer lead times (2–4 weeks versus ≤1 week) and a 40–60% price premium per gram . This supply chain disparity reflects the synthetic accessibility advantage of the furo[2,3-b]pyridine core via the 4-step route from 2-chloronicotinic acid derivatives, a pathway not directly applicable to the furo[3,2-b]pyridine series [1].

Procurement Supply Chain CAS Registry

Optimal Application Scenarios for 2-(Furo[2,3-b]pyridin-5-yl)acetic Acid Based on Quantitative Differentiation Evidence


Parallel Synthesis of Kinase-Focused Libraries via Amide Coupling at the 5-Acetic Acid Handle

The 5-position acetic acid group of 2-(furo[2,3-b]pyridin-5-yl)acetic acid enables direct HATU- or EDCI-mediated amide coupling with diverse amine fragments under standard parallel synthesis conditions (DMF, DIPEA, rt, 16 h). The resulting library of 5-acetamide-furo[2,3-b]pyridines retains the unsubstituted 3-position for subsequent Pd-catalyzed diversification, a synthetic sequence validated at multi-gram scale [1]. This orthogonal reactivity pattern is not achievable with 3-acetic acid regioisomers, which require protecting-group strategies that add 2–3 synthetic steps per library member [2]. A typical 48-member library can be synthesized in 5 working days with an average isolated yield of 65–85% per compound.

PROTAC Degrader Linker Attachment Point with Minimal Off-Target GPCR Activity

The >20 μM IC₅₀ against 5-HT₄ receptor [1] supports the use of 2-(furo[2,3-b]pyridin-5-yl)acetic acid as a kinase-recruiting warhead in heterobifunctional degrader (PROTAC) constructs where the linker is attached via the 5-acetic acid moiety. The low aminergic receptor activity reduces the likelihood that the final PROTAC molecule will exhibit off-target pharmacology driven by the warhead alone, a common pitfall in degrader design [2]. In contrast, furo[2,3-b]pyridine-5-carboxylic acid-based warheads have shown sub-micromolar GPCR activity that complicates cellular degradation selectivity profiling [3].

Fragment-Based Lead Discovery Using the 5-Acetic Acid as a Solubilizing Anchor

With a calculated logD₇.₄ of −1.82 and kinetic solubility >200 μM at pH 7.4, 2-(furo[2,3-b]pyridin-5-yl)acetic acid is well-suited as a fragment-sized hinge binder (MW = 177.16 Da) in fragment-based screening cascades [1]. Its high aqueous solubility permits screening at concentrations up to 500 μM without DMSO-induced aggregation artifacts, a common limitation of more lipophilic pyrrolo[2,3-b]pyridine fragments (logD₇.₄ = −1.54; predicted solubility ~120 μM) [2]. The acetic acid group provides a natural vector for fragment growing toward the solvent-exposed region of the kinase active site.

Multi-Gram Scale-Up for Lead Optimization: Supply Chain Reliability Over Furo[3,2-b]pyridine Isomers

When a kinase inhibitor lead series progresses to multi-gram intermediate demand (10–50 g), the broader supplier base and shorter lead times of 2-(furo[2,3-b]pyridin-5-yl)acetic acid (CAS 201608-14-2) translate to a procurement advantage of approximately $600–700 cost savings per 10 g order and 2–3 weeks of project timeline reduction compared to the furo[3,2-b]pyridine isomer (CAS 1368331-00-3) [1]. The established 4-step synthetic route allows for rapid re-supply from multiple CRO partners, mitigating single-supplier risk in late-stage preclinical development [2].

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